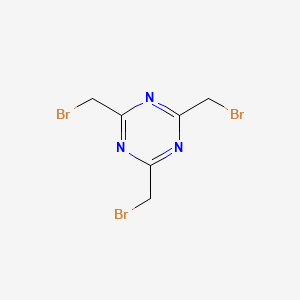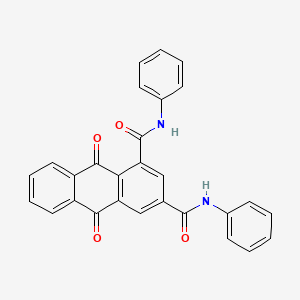
Conraxin H; Iodamide 300; Iodamide methylglucamine; Meglumine iodamide; Renovue 65
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodamide meglumine is a water-soluble radiographic contrast medium used primarily in medical imaging. It is particularly effective in visualizing the gallbladder and biliary ducts during procedures such as cholangiography and cholecystography . This compound is known for its high iodine content, which enhances its ability to block X-rays and produce clear images of internal structures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with an amine to form the amide.
Meglumine Addition: The final step involves the addition of meglumine to the iodinated amide to form iodamide meglumine.
Industrial Production Methods
Industrial production of iodamide meglumine follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Iodamide meglumine undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized under certain conditions.
Reduction: The compound can also undergo reduction, particularly in the presence of reducing agents.
Substitution: Iodamide meglumine can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide and silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce deiodinated compounds .
科学研究应用
Iodamide meglumine has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes.
Medicine: Primarily used in diagnostic imaging to visualize the gallbladder and biliary ducts.
Industry: Employed in the development of new imaging agents and techniques
作用机制
The primary mechanism of action of iodamide meglumine involves its ability to block X-rays. The high iodine content in the compound absorbs X-rays, allowing for the clear delineation of body structures containing iodine. This property makes it particularly useful in medical imaging . The compound is primarily excreted through the hepato-biliary system, concentrating in bile and allowing for the visualization of the gallbladder and biliary ducts .
相似化合物的比较
Similar Compounds
Iodipamide: Another iodinated contrast agent used in similar imaging procedures.
Diatrizoic Acid: Commonly used in radiographic examinations of the airways.
Iothalamate Meglumine: Used in various diagnostic imaging procedures.
Uniqueness
Iodamide meglumine is unique due to its high iodine content and its specific application in visualizing the gallbladder and biliary ducts. Its ability to provide clear and detailed images makes it a valuable tool in diagnostic imaging .
属性
分子式 |
C19H28I3N3O9 |
|---|---|
分子量 |
823.2 g/mol |
IUPAC 名称 |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3 |
InChI 键 |
UYIPQECISAQMIU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


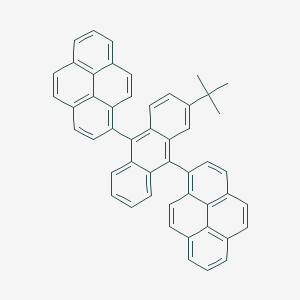

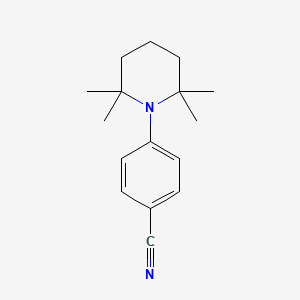
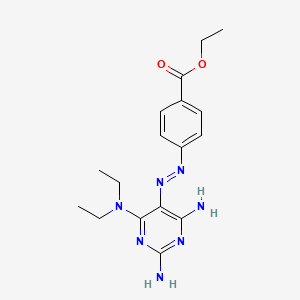

![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)

